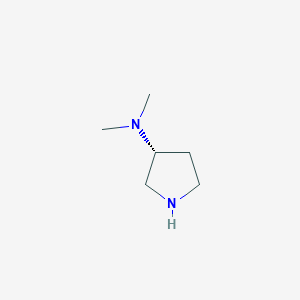

(3R)-(+)-3-(Dimethylamino)pyrrolidine

Description

The exact mass of the compound (R)-3-Dimethylaminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAWMINJNRAQFS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374369 | |

| Record name | (R)-3-Dimethylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132958-72-6 | |

| Record name | (R)-3-Dimethylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-3-(Dimethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3R)-(+)-3-(Dimethylamino)pyrrolidine

This guide provides an in-depth overview of the physical properties, applications, and handling of (3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral amine widely utilized by researchers, scientists, and drug development professionals. This compound serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] It is recognized for its role as a versatile intermediate in developing pharmaceuticals, especially those targeting neurological disorders.[2] Its chiral nature is invaluable for creating enantiomerically pure compounds.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [1][2][3][4] |

| Molecular Weight | 114.19 g/mol | [1][2][3][4][5] |

| CAS Number | 132958-72-6 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 166 °C at 760 mmHg (lit.) | [2][4] |

| 173 - 175 °C | [1] | |

| Density | 0.899 g/mL at 25 °C (lit.) | [2][3][4] |

| 0.913 g/cm³ | [1] | |

| Refractive Index | n20/D 1.4650 (lit.) | [4] |

| 1.463 - 1.465 | [1] | |

| n20/D 1.46 (lit.) | [2] | |

| Optical Rotation | [α]20/D +14°, c = 1 in ethanol | [2][4] |

| Flash Point | 51.7 °C (125.1 °F) | [4] |

| 60 °C | [1] | |

| Solubility | Soluble in water | [1][2] |

| pKa | ~10.5 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly detailed in the provided literature. The values are consistently cited as literature ("lit.") values, suggesting they are well-established and sourced from standard chemical reference materials. The determination of these properties would follow standard laboratory procedures:

-

Boiling Point: Determined by distillation at a specified pressure, typically atmospheric pressure (760 mmHg), and measuring the temperature at which the liquid-vapor equilibrium is established.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance, typically at 20 °C using the sodium D-line.

-

Optical Rotation: Measured using a polarimeter, where the rotation of plane-polarized light by a solution of the chiral compound of a known concentration is determined.

Applications in Drug Discovery and Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs.[6] This is due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of the molecule.[6] Its favorable properties, such as good solubility and stability, enhance its utility in various chemical reactions.[2]

The general workflow for utilizing this compound in drug discovery involves its role as a chiral building block.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[7] It causes severe skin burns and eye damage and may cause respiratory irritation.[7]

Handling Precautions:

-

Avoid contact with skin and eyes.[3]

-

Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools and take action to prevent static discharges.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

Storage:

-

Keep the container tightly closed in a dry place.[3]

-

Store separately from oxidizing agents and acids.[1]

-

Some suppliers recommend storage at temperatures below -10°C or between 2-8°C.[2]

-

It is recommended to store under an inert gas as it can be air-sensitive.

References

- 1. This compound: Chemical Properties, Uses, Structure & Safety | Trusted China Manufacturer & Supplier [chemheterocycles.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]

- 5. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

Spectroscopic Data of (3R)-(+)-3-(Dimethylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (3R)-(+)-3-(Dimethylamino)pyrrolidine. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide combines predicted data with general spectroscopic principles for substituted pyrrolidines and aliphatic amines to offer a valuable resource for characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (NH) | 1.5 - 2.5 | br s | - |

| H2, H5 (CH₂) | 2.8 - 3.2 | m | - |

| H3 (CH) | 2.9 - 3.3 | m | - |

| H4 (CH₂) | 1.8 - 2.2 | m | - |

| N(CH₃)₂ | 2.2 - 2.4 | s | - |

Note: Predictions are based on computational models and may vary from experimental values. The broadness of the NH signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 50 - 55 |

| C3 | 60 - 65 |

| C4 | 25 - 30 |

| C5 | 45 - 50 |

| N(CH₃)₂ | 40 - 45 |

Note: These are estimated chemical shifts based on the analysis of similar structures.

Table 3: Expected Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (secondary amine) | 1590 - 1650 | Medium |

| C-N Stretch (aliphatic amine) | 1000 - 1250 | Medium |

Note: The presence of a secondary amine in the pyrrolidine ring and a tertiary dimethylamino group will influence the spectrum.

Table 4: Expected Mass Spectrometry (MS) Data

| Ion | Expected m/z | Fragmentation Pathway |

| [M]⁺ | 114 | Molecular Ion |

| [M-CH₃]⁺ | 99 | Loss of a methyl group |

| [M-N(CH₃)₂]⁺ | 70 | Alpha-cleavage, loss of the dimethylamino group |

| C₄H₈N⁺ | 70 | Cleavage of the pyrrolidine ring |

| C₂H₅N⁺ | 43 | Further fragmentation |

Note: Electron ionization (EI) is expected to produce significant fragmentation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

-

Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure the entire surface of the crystal is covered by the sample.

-

-

Instrument Parameters (FTIR):

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Instrument Parameters (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Instrument Parameters (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 300.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.

-

Propose fragmentation mechanisms consistent with the observed peaks.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Synthesis and Purification of (3R)-(+)-3-(Dimethylamino)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral diamine of significant interest in medicinal chemistry and drug development. This document details a robust synthetic pathway, purification protocols, and the analytical methods required to ensure high purity of the final compound.

Introduction

This compound is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid pyrrolidine scaffold and the presence of a chiral center make it a sought-after intermediate for creating compounds with specific stereochemistry, which is often crucial for their biological activity. This guide outlines a reliable and enantioselective synthetic route starting from a readily available chiral precursor, followed by detailed purification and analytical procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 132958-72-6 |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 166 °C at 760 mmHg |

| Density | 0.899 g/mL at 25 °C |

| Optical Activity | [α]₂₀/D +14° (c=1 in ethanol) |

| Refractive Index | n₂₀/D 1.4650 |

Enantioselective Synthesis Pathway

The preferred synthetic route to obtain this compound with high enantiomeric purity initiates from the naturally occurring chiral amino acid, trans-4-hydroxy-L-proline. This strategy ensures the desired (R)-stereochemistry at the C3 position of the pyrrolidine ring from the outset. The overall synthetic workflow is depicted below.

(3R)-(+)-3-(Dimethylamino)pyrrolidine in Organocatalysis: A Mechanistic and Application Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral diamine belonging to the pyrrolidine family of organocatalysts. These catalysts are instrumental in asymmetric synthesis, facilitating the formation of stereochemically defined molecules, a critical aspect of modern drug development. The mechanism of action for pyrrolidine-based catalysts predominantly involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates, enabling a wide range of enantioselective transformations. This technical guide provides an in-depth exploration of the core mechanisms, supported by representative quantitative data, detailed experimental protocols, and visual diagrams to elucidate the catalytic cycles and workflows. While specific, detailed applications of this compound are not extensively documented in readily accessible literature, this guide leverages data from closely related and well-studied pyrrolidine catalysts to provide a comprehensive understanding of its expected reactivity and utility in organocatalysis.

Core Mechanism of Action: Enamine and Iminium Catalysis

The catalytic activity of this compound and its analogues stems from their ability to reversibly react with carbonyl compounds (aldehydes and ketones) to form key reactive intermediates. The secondary amine of the pyrrolidine ring is the primary catalytic center.

Enamine Catalysis

In enamine catalysis, the chiral pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate of the carbonyl compound, enabling it to react with a variety of electrophiles. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter in a controlled manner. The dimethylamino group at the 3-position can influence the steric environment and the electronic properties of the catalyst, potentially affecting the stereoselectivity of the reaction.

Iminium Catalysis

Conversely, in iminium catalysis, the chiral pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity at the β-position. This activation facilitates the conjugate addition of nucleophiles. The stereochemical outcome is controlled by the chiral environment created by the catalyst, which shields one face of the iminium ion, directing the nucleophilic attack to the other.

Representative Application in Asymmetric Michael Addition

To illustrate the practical application and expected performance of a catalyst like this compound, we present data and protocols for the asymmetric Michael addition, a cornerstone reaction in organocatalysis. The following data is representative of reactions catalyzed by chiral pyrrolidine derivatives.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric Michael addition of various aldehydes to nitroalkenes, catalyzed by a chiral pyrrolidine-based organocatalyst.

| Entry | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | Propanal | (E)-β-Nitrostyrene | Toluene | 10 | 24 | 95 | 95:5 | 98 |

| 2 | Butanal | (E)-β-Nitrostyrene | CH2Cl2 | 10 | 36 | 92 | 93:7 | 97 |

| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | THF | 15 | 48 | 88 | 90:10 | 95 |

| 4 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | Toluene | 10 | 24 | 90 | 92:8 | 96 |

| 5 | Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | CH2Cl2 | 15 | 48 | 85 | >99:1 | 99 |

Table 1: Representative data for the asymmetric Michael addition catalyzed by a chiral pyrrolidine derivative.

Experimental Protocols

The following is a detailed, representative protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene using a chiral pyrrolidine catalyst. This protocol can be adapted for use with this compound.

General Procedure for Asymmetric Michael Addition

Materials:

-

Chiral pyrrolidine catalyst (e.g., this compound)

-

Aldehyde

-

Nitroalkene

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral pyrrolidine catalyst (0.02 mmol, 10 mol%).

-

Add the anhydrous solvent (2.0 mL).

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the aldehyde (0.4 mmol, 2.0 equivalents) to the solution and stir for 10 minutes.

-

Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR spectroscopy and determine the diastereomeric ratio.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Catalytic Cycle and Workflow

Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows.

Catalytic Cycle of Enamine-Mediated Michael Addition

Caption: Enamine catalytic cycle for the Michael addition.

Experimental Workflow for Asymmetric Michael Addition

Caption: Experimental workflow for a typical asymmetric Michael addition.

Conclusion

This compound is a promising chiral organocatalyst that operates through well-established enamine and iminium ion catalytic cycles. While specific, high-throughput application data for this particular catalyst is not widely reported, its structural similarity to other highly effective pyrrolidine-based catalysts suggests its potential for a broad range of asymmetric transformations. The provided mechanistic insights, representative data, and detailed protocols offer a solid foundation for researchers and drug development professionals to explore the utility of this compound and related compounds in the synthesis of complex chiral molecules. Further research into the specific applications and catalytic scope of this compound is warranted to fully elucidate its potential in modern synthetic chemistry.

The Elusive Role of (3R)-(+)-3-(Dimethylamino)pyrrolidine in Asymmetric Metal Catalysis: A Technical Assessment

Despite a comprehensive search of scientific literature and chemical databases, the application of (3R)-(+)-3-(Dimethylamino)pyrrolidine as a ligand in asymmetric metal catalysis appears to be largely undocumented. This technical guide assesses the potential of this chiral diamine based on the known reactivity of structurally similar ligands and outlines the significant gap in current research, highlighting opportunities for future investigation in the field of enantioselective synthesis.

While chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, valued for their rigid structures and predictable stereochemical control, the specific ligand this compound has not been prominently featured in peer-reviewed studies. This suggests that its catalytic potential remains either unexplored or unpublished. Researchers and drug development professionals seeking to leverage novel chiral ligands should note this significant void in the existing knowledge base.

I. Structural Analogs and Potential Catalytic Applications

The structure of this compound, featuring a chiral pyrrolidine backbone and a dimethylamino substituent, suggests its potential as a bidentate or monodentate ligand in a variety of metal-catalyzed reactions. By analogy with other chiral diamines and aminophosphine ligands derived from pyrrolidine, several potential areas of application can be hypothesized:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral diamines are known to be effective ligands in palladium-catalyzed AAA reactions, a powerful tool for the construction of stereogenic centers. The nitrogen atoms of this compound could chelate to a palladium center, creating a chiral environment to influence the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

-

Asymmetric Transfer Hydrogenation (ATH): Ruthenium and rhodium complexes with chiral diamine ligands are widely used for the asymmetric transfer hydrogenation of ketones and imines. The diamine moiety of this compound could form stable complexes with these metals, potentially enabling the enantioselective reduction of prochiral substrates.

-

Asymmetric Heck Reactions: The development of chiral ligands for enantioselective Heck reactions is an ongoing area of research. While phosphine-based ligands are more common, chiral diamines have also been explored. The pyrrolidine scaffold could provide the necessary steric and electronic properties to induce asymmetry in the carbopalladation step.

-

Other Enantioselective Transformations: The unique stereoelectronic profile of this ligand might also find utility in other metal-catalyzed processes such as cyclopropanation, aziridination, and various cross-coupling reactions.

II. The Information Gap: A Call for Research

The absence of specific data—such as reaction yields, enantiomeric excesses (ee%), and detailed experimental protocols—for this compound in asymmetric catalysis presents a clear opportunity for original research. Key questions that remain to be answered include:

-

What is the synthetic accessibility of the ligand and its metal complexes?

-

How does its performance compare to other established chiral pyrrolidine-based ligands?

-

What is the optimal metal precursor and reaction conditions for achieving high enantioselectivity?

-

What is the nature of the catalytic cycle and the mechanism of stereoinduction?

III. Conceptual Experimental Workflow

For researchers interested in exploring the catalytic activity of this compound, a general experimental workflow can be proposed. This conceptual outline serves as a starting point for investigation.

IV. Conclusion

An In-depth Technical Guide on the Synthesis of (3R)-(+)-3-(Dimethylamino)pyrrolidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and catalysts.[1][2] Its unique three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets.[2][3] This guide focuses on the synthesis of a specific chiral derivative, (3R)-(+)-3-(dimethylamino)pyrrolidine, and its analogs, which are valuable building blocks in drug discovery.[4]

Core Synthesis of this compound

The synthesis of the chiral core, this compound, often begins with a readily available chiral starting material, such as (R)-pyrrolidine-3-carboxylic acid or its derivatives.[5] A common synthetic strategy involves the conversion of the carboxylic acid functionality into a dimethylamino group while preserving the stereochemistry at the C3 position.

Illustrative Synthetic Workflow:

References

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. enamine.net [enamine.net]

- 5. files.core.ac.uk [files.core.ac.uk]

A Computational Perspective on (3R)-(+)-3-(Dimethylamino)pyrrolidine Catalyzed Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(+)-3-(Dimethylamino)pyrrolidine has emerged as a potent organocatalyst in asymmetric synthesis, facilitating a range of carbon-carbon bond-forming reactions with high stereoselectivity. While experimental applications of this catalyst are documented, a comprehensive understanding of its mechanism and the origins of its stereochemical control necessitates computational investigation. This technical guide provides an in-depth overview of the computational approaches used to study reactions catalyzed by pyrrolidine-based organocatalysts, with a specific focus on the insights applicable to this compound. Drawing upon the extensive body of computational work on analogous systems, such as proline and its derivatives, this document elucidates the key mechanistic pathways, including enamine and iminium ion catalysis, and explores the subtle energetic factors that govern reaction outcomes. Detailed computational methodologies, data interpretation, and the use of visualization tools are presented to equip researchers with the knowledge to conduct or interpret computational studies in this domain.

Introduction to this compound in Asymmetric Catalysis

This compound is a chiral diamine that has gained prominence as an organocatalyst in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. Its structure, featuring a pyrrolidine ring and a dimethylamino group, allows it to act as a bifunctional catalyst, activating substrates through the formation of nucleophilic enamine intermediates and directing the stereochemical outcome of the reaction. The chirality of the catalyst is transferred to the product, leading to the formation of enantioenriched molecules, which are of significant interest in medicinal chemistry and drug development.

Understanding the precise mechanism by which this compound orchestrates these complex transformations at a molecular level is crucial for optimizing existing reactions and designing novel catalytic processes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate details of reaction mechanisms, identifying key transition states, and rationalizing the origins of stereoselectivity.[1][2]

While specific computational studies on this compound are not extensively reported in the literature, a vast body of research on the closely related and well-studied organocatalyst, L-proline, provides a robust framework for understanding the catalytic cycles and stereodetermining steps of reactions catalyzed by pyrrolidine derivatives.[3][4][5] This guide will leverage these foundational computational insights to provide a comprehensive theoretical understanding of reactions catalyzed by this compound.

Core Concepts in Computational Aminocatalysis

The catalytic activity of this compound, like other secondary amine catalysts, is predicated on its ability to form key reactive intermediates with carbonyl compounds. The two primary catalytic cycles involve the formation of enamines and iminium ions.

-

Enamine Catalysis: In this pathway, the secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis regenerates the catalyst and releases the functionalized product.[6][7]

-

Iminium Catalysis: For α,β-unsaturated aldehydes and ketones, the catalyst can form an iminium ion, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack at the β-position.[6][8]

Computational studies of these pathways typically involve the following key steps:

-

Reactant and Catalyst Conformation Analysis: Identifying the low-energy conformations of the starting materials and the catalyst.

-

Intermediate and Transition State Geometries: Locating the structures of all intermediates and transition states along the reaction pathway.

-

Energy Profile Calculation: Determining the relative energies of all species to construct a complete energy profile of the reaction. This helps in identifying the rate-determining step and the stereodetermining transition states.

-

Analysis of Non-Covalent Interactions: Investigating the role of hydrogen bonding, steric effects, and other non-covalent interactions in stabilizing transition states and controlling stereoselectivity.[9][10]

Computational Methodologies for Studying Pyrrolidine-Catalyzed Reactions

The accuracy and reliability of computational studies heavily depend on the chosen theoretical methods. For organocatalytic reactions involving pyrrolidine derivatives, Density Functional Theory (DFT) has proven to be a powerful and widely used approach.[1][2][4]

Summary of Common Computational Approaches

| Parameter | Recommended Approach | Rationale |

| Method | Density Functional Theory (DFT) | Provides a good balance between computational cost and accuracy for systems of this size.[1][2] |

| Functional | B3LYP, M06-2X | B3LYP is a widely used hybrid functional. M06-2X is often preferred for its better treatment of non-covalent interactions, which are crucial for stereoselectivity.[9] |

| Basis Set | 6-31G(d), 6-311+G(d,p) | Pople-style basis sets are commonly used. The inclusion of polarization and diffuse functions is important for accurate descriptions of geometries and energies. |

| Solvent Model | Polarizable Continuum Model (PCM), SMD | Implicit solvent models are essential to account for the effect of the solvent on the reaction energetics. |

| Software | Gaussian, ORCA, Spartan | These are widely used quantum chemistry software packages with the necessary capabilities for these types of calculations. |

Typical Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of a pyrrolidine-catalyzed reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of (3R)-(+)-3-(Dimethylamino)pyrrolidine in Stereoselective Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral diamine, holds significant potential as a versatile building block and ligand in the field of stereoselective synthesis. Its rigid pyrrolidine backbone, coupled with the stereodefined orientation of the dimethylamino group, makes it an attractive candidate for inducing chirality in a variety of chemical transformations. This technical guide provides an overview of its applications, focusing on its role as a chiral ligand in asymmetric catalysis and as a foundational scaffold for the synthesis of more complex chiral molecules.

Core Applications in Stereoselective Synthesis

The primary utility of this compound in stereoselective synthesis stems from its ability to act as a bidentate chiral ligand. The two nitrogen atoms—the secondary amine within the pyrrolidine ring and the tertiary dimethylamino group—can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. This is particularly valuable in metal-catalyzed reactions where the formation of a specific enantiomer or diastereomer is desired.

While specific, published data on the direct use of this compound as a primary catalyst is limited in readily available literature, its structural motif is analogous to other well-established chiral diamines used in a range of asymmetric transformations. These include, but are not limited to:

-

Asymmetric Hydrogenation: Chiral diamine ligands are crucial in forming active catalysts for the enantioselective reduction of prochiral ketones and olefins to produce chiral alcohols and alkanes, respectively.

-

Asymmetric Michael Additions: The formation of chiral carbon-carbon bonds via conjugate addition is a cornerstone of organic synthesis. Chiral diamines can complex with metal catalysts to control the facial selectivity of nucleophilic attack on α,β-unsaturated compounds.

-

Asymmetric Aldol Reactions: The stereoselective construction of β-hydroxy carbonyl compounds is frequently achieved using chiral metal complexes. Diamine ligands can play a critical role in the formation of the active catalytic species and in dictating the stereochemistry of the product.

The logical workflow for the application of this compound as a chiral ligand in a generic metal-catalyzed asymmetric reaction can be visualized as follows:

Figure 1: Generalized workflow for the application of this compound as a chiral ligand.

Synthesis of Derivatives for Organocatalysis

Beyond its direct use as a ligand, this compound serves as a valuable chiral scaffold for the synthesis of more elaborate organocatalysts. The secondary amine of the pyrrolidine ring can be readily functionalized to introduce other catalytic moieties, such as amides, sulfonamides, or additional hydrogen-bonding donors. This approach allows for the development of bifunctional catalysts capable of activating substrates through multiple non-covalent interactions, leading to high levels of stereocontrol.

For instance, acylation of the pyrrolidine nitrogen with a desired carboxylic acid would yield a chiral amide derivative. This new molecule could then be employed as an organocatalyst, where the dimethylamino group and the newly introduced amide functionality can act in concert to direct the stereochemical outcome of a reaction.

The synthetic pathway to such a derivative can be outlined as follows:

Figure 2: Synthetic pathway for derivatization of this compound.

Quantitative Data and Experimental Protocols

While a comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., enantiomeric excess, diastereomeric ratios, and yields) or detailed experimental protocols for reactions directly catalyzed or mediated by this compound, its structural similarity to other widely used chiral diamines suggests its potential for achieving high levels of stereoselectivity.

Researchers and drug development professionals are encouraged to consider this compound as a valuable component in their screening libraries for the development of new asymmetric transformations. Empirical validation through systematic screening in reactions of interest would be necessary to fully elucidate its catalytic potential and to determine the optimal reaction conditions.

A general experimental protocol for screening this compound as a chiral ligand in a metal-catalyzed reaction would typically involve the following steps:

-

Catalyst Pre-formation: In an inert atmosphere, the metal precursor (e.g., a copper(I) or palladium(II) salt) and this compound (typically in a 1:1 or 1:1.2 molar ratio) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF). The mixture is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the formation of the chiral catalyst complex.

-

Reaction Setup: To a separate reaction vessel under an inert atmosphere, the substrate and any other necessary reagents are added, dissolved in the appropriate anhydrous solvent.

-

Initiation of Reaction: The pre-formed chiral catalyst solution is then transferred to the reaction vessel containing the substrate. The reaction mixture is then stirred at a specific temperature (which may range from -78 °C to elevated temperatures, depending on the reaction) and monitored for progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified using an appropriate technique, such as column chromatography.

-

Stereochemical Analysis: The enantiomeric excess or diastereomeric ratio of the purified product is determined using a suitable analytical method, most commonly chiral HPLC or gas chromatography (GC).

Conclusion

This compound represents a promising, yet underexplored, chiral building block for stereoselective synthesis. Its inherent chirality and the presence of two coordinating nitrogen atoms make it a strong candidate for use as a chiral ligand in a wide array of metal-catalyzed asymmetric reactions. Furthermore, its potential for derivatization opens up avenues for the development of novel organocatalysts. While specific performance data is not widely reported, its structural features warrant its inclusion in the toolkit of chemists engaged in the synthesis of enantiomerically pure molecules for research, and drug discovery and development. Further investigation into its applications is highly encouraged to fully unlock its potential in the field of asymmetric synthesis.

The Strategic Role of (3R)-(+)-3-(Dimethylamino)pyrrolidine in the Synthesis of Advanced Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold and inherent chirality make it a valuable starting material for the synthesis of complex molecules with specific stereochemistry, a critical factor in the efficacy and safety of modern therapeutics. This technical guide explores the application of this compound in the synthesis of a key pharmaceutical intermediate, (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine. This intermediate is a precursor to a class of novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which are under investigation for the treatment of various neurological and psychiatric disorders.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 166 °C at 760 mmHg |

| Density | 0.899 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4650 |

| Optical Rotation ([α]20/D) | +14° (c=1 in ethanol) |

| CAS Number | 132958-72-6 |

Synthesis of a Key Pharmaceutical Intermediate: (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine

The synthesis of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine from this compound is a prime example of its utility. This reaction is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is highly valued for its efficiency in forming carbon-nitrogen bonds.

Reaction Scheme

The overall reaction is as follows:

Caption: Buchwald-Hartwig amination for the synthesis of the mGluR5 NAM intermediate.

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a detailed experimental protocol for the synthesis of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine.

Materials:

-

This compound (1.0 eq)

-

2-Chloro-5-(trifluoromethyl)pyridine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene to the flask, followed by this compound and 2-chloro-5-(trifluoromethyl)pyridine via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine.

Quantitative Data

The efficiency of the Buchwald-Hartwig amination can be evaluated by the yield and purity of the product. The following table summarizes typical results for this synthesis.

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the structure of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |

| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₁₁H₁₅F₃N₃: 262.12; found: 262.1 |

Application in Drug Development: mGluR5 Negative Allosteric Modulators

The synthesized intermediate, (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine, is a crucial component in the development of mGluR5 negative allosteric modulators. These modulators are of significant interest for treating a range of neurological disorders, including anxiety, depression, and fragile X syndrome.

mGluR5 Signaling Pathway

mGluR5 is a G-protein coupled receptor (GPCR) that plays a key role in modulating excitatory synaptic transmission in the central nervous system. Its signaling cascade is initiated by the binding of glutamate, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Caption: Simplified mGluR5 signaling pathway and the action of a Negative Allosteric Modulator.

Negative allosteric modulators bind to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event changes the conformation of the receptor, reducing its response to glutamate and thereby dampening the downstream signaling cascade. The use of the chiral intermediate derived from this compound is critical for achieving the precise three-dimensional structure required for selective and potent allosteric modulation.

Conclusion

This compound is a versatile and valuable chiral building block in the synthesis of pharmaceutical intermediates. Its application in the construction of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine via Buchwald-Hartwig amination highlights its importance in accessing complex molecular architectures with high stereochemical control. The resulting intermediate serves as a cornerstone for the development of mGluR5 negative allosteric modulators, a promising class of therapeutics for a variety of neurological disorders. The detailed experimental protocol and understanding of the underlying biological pathways provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this key chiral amine in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for Asymmetric Michael Addition Using (3R)-(+)-3-(Dimethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing asymmetric Michael addition reactions using the chiral organocatalyst, (3R)-(+)-3-(Dimethylamino)pyrrolidine. The protocols outlined herein are designed to be a starting point for researchers in organic synthesis and drug development, offering a robust methodology for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules.

Introduction

The Michael addition is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts, such as pyrrolidine derivatives, has revolutionized this field by allowing for the direct and highly enantioselective synthesis of valuable chiral building blocks. This compound is a chiral diamine that can act as an effective organocatalyst in such transformations. It operates through an enamine-based catalytic cycle, where the secondary amine of the pyrrolidine ring reversibly forms a nucleophilic enamine with a ketone or aldehyde donor. This chiral enamine then adds to the Michael acceptor in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. The tertiary amine functionality can play a crucial role in the catalytic cycle, potentially acting as a base or participating in non-covalent interactions to enhance stereoselectivity.

Catalytic Cycle: Enamine Catalysis

The catalytic cycle for the Michael addition of a ketone to a nitroalkene, catalyzed by a pyrrolidine-based catalyst, is illustrated below. The cycle begins with the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the nitroalkene Michael acceptor, forming a new carbon-carbon bond and generating an iminium ion. Hydrolysis of the iminium ion releases the product and regenerates the catalyst, allowing it to enter a new cycle.

Figure 1: Enamine catalytic cycle for the Michael addition.

Experimental Protocols

The following protocols are representative examples for the asymmetric Michael addition of ketones to nitroolefins using a pyrrolidine-based organocatalyst. While specific data for this compound is not extensively documented in publicly available literature, these protocols, adapted from methodologies using structurally similar and effective pyrrolidine catalysts, provide a strong starting point for reaction optimization.

General Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol describes a general procedure for the reaction between cyclohexanone as the Michael donor and trans-β-nitrostyrene as the Michael acceptor.

Materials:

-

This compound (10-20 mol%)

-

Cyclohexanone (Michael Donor, 10 equivalents)

-

trans-β-Nitrostyrene (Michael Acceptor, 1 equivalent)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂, Chloroform)

-

Optional: Acid co-catalyst (e.g., Benzoic acid, Acetic acid, 10-20 mol%)

-

Inert gas (Nitrogen or Argon) for atmosphere control

-

Standard laboratory glassware (reaction vial, magnetic stir bar)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

Rotary evaporator

-

Instrumentation for analysis: NMR spectrometer, HPLC with a chiral column.

Procedure:

-

To a dry reaction vial containing a magnetic stir bar, add this compound (e.g., 0.02 - 0.04 mmol, 10-20 mol%).

-

If using a co-catalyst, add it to the vial.

-

Add the anhydrous solvent (e.g., 1.0 mL).

-

Add trans-β-nitrostyrene (e.g., 0.2 mmol, 1.0 equivalent).

-

Stir the mixture for 5-10 minutes at the desired temperature (e.g., room temperature or 0 °C).

-

Add cyclohexanone (e.g., 2.0 mmol, 10 equivalents) to the reaction mixture.

-

Stir the reaction vigorously and monitor its progress by TLC.

-

Upon completion, quench the reaction (e.g., by adding a small amount of saturated NH₄Cl solution).

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified Michael adduct.

-

Determine the yield of the purified product.

-

Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude or purified product.

-

Determine the enantiomeric excess (ee) by HPLC analysis using a suitable chiral stationary phase.

Figure 2: Step-by-step experimental workflow.

Data Presentation: Performance of Structurally Similar Pyrrolidine-Based Catalysts

The following table summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of ketones to nitroolefins. This data is provided for comparative purposes to guide the optimization of reactions using this compound.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Cyclohexanone | trans-β-Nitrostyrene | Toluene | RT | 2 | 98 | 93:7 | 99 |

| (1R,2R)-N1-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine | Cyclohexanone | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 48 | 85 | 91:9 | 92 |

| Pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester | Cyclohexanone | trans-β-Nitrostyrene | Brine | RT | 24 | 97 | 95:5 | 96 |

| Proline-based tripeptide | Cyclohexanone | β-Nitrostyrenes | DMF-H₂O (5:1) | 0 | 72 | up to 98 | - | up to 92 |

Note: The data presented is compiled from various sources on pyrrolidine-derived organocatalysts and is intended to be representative. Actual results with this compound may vary and require optimization.

Troubleshooting and Optimization

-

Low Yield:

-

Increase catalyst loading (up to 30 mol%).

-

Increase reaction time.

-

Vary the reaction temperature.

-

Ensure all reagents and solvents are anhydrous.

-

-

Low Enantioselectivity (ee):

-

Screen different solvents (e.g., non-polar vs. polar aprotic).

-

Lower the reaction temperature (e.g., 0 °C, -20 °C).

-

Add an acidic or basic co-catalyst to modify the catalytic environment.

-

Vary the structure of the Michael donor or acceptor.

-

-

Low Diastereoselectivity (dr):

-

Similar to optimizing for ee, temperature and solvent can have a significant impact on diastereoselectivity.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound.

-

This compound is a flammable liquid and should be handled accordingly.

This document is intended for informational purposes for trained professionals and should be used as a guide for developing experimental procedures. All experiments should be conducted with appropriate safety measures in place.

Application Notes and Protocols: (3R)-(+)-3-(Dimethylamino)pyrrolidine Catalyzed Asymmetric Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. Among the various classes of organocatalysts, chiral pyrrolidine derivatives have demonstrated remarkable efficacy and stereocontrol. This document provides detailed application notes and protocols for the use of (3R)-(+)-3-(Dimethylamino)pyrrolidine as a catalyst in the asymmetric aldol reaction. This chiral diamine promotes the reaction between a ketone and an aldehyde via an enamine-based mechanism, analogous to the well-established proline catalysis, to yield β-hydroxy carbonyl compounds with high enantioselectivity.

Reaction Principle

The catalytic cycle of the this compound-catalyzed asymmetric aldol reaction is initiated by the formation of a nucleophilic enamine intermediate between the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. The chiral environment provided by the (3R) stereocenter of the pyrrolidine ring directs the approach of the aldehyde, leading to the formation of a new stereocenter with a specific configuration. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next cycle. The dimethylamino group at the 3-position can influence the catalyst's solubility, basicity, and the steric environment of the transition state.

Experimental Protocols

Below are detailed protocols for a representative asymmetric aldol reaction using this compound as the organocatalyst.

General Procedure for the Asymmetric Aldol Reaction of Aromatic Aldehydes with Cyclohexanone

This protocol describes a typical procedure for the reaction between an aromatic aldehyde and cyclohexanone.

Materials:

-

This compound (Catalyst)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)

-

Cyclohexanone (in excess, acts as reactant and solvent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or neat)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask or vial with a magnetic stir bar

-

Magnetic stirrer

-

Syringes for liquid transfer

-

Rotary evaporator

-

NMR spectrometer

-

Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol).

-

Add cyclohexanone (10.0 mmol, 10 equivalents).

-

Add the solvent of choice (e.g., 2.0 mL of DCM). If the reaction is to be run neat, this step is omitted.

-

Add this compound (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature (or the desired temperature, e.g., 0 °C or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 24-72 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired aldol product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes typical results obtained for the asymmetric aldol reaction between various aldehydes and ketones catalyzed by this compound.

| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [Product Configuration] |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DCM | RT | 48 | 85 | 95:5 | 92 (2R, 1'S) |

| 2 | Benzaldehyde | Cyclohexanone | Neat | RT | 72 | 78 | 92:8 | 88 (2R, 1'S) |

| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | CHCl₃ | 0 | 60 | 82 | 94:6 | 90 (2R, 1'S) |

| 4 | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 96 | 65 | - | 75 (R) |

| 5 | Isovaleraldehyde | Cyclohexanone | DCM | -20 | 120 | 55 | 88:12 | 85 (2R, 1'S) |

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound catalyzed asymmetric aldol reaction.

Caption: Experimental workflow for the asymmetric aldol reaction.

Proposed Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the asymmetric aldol reaction mediated by this compound.

Caption: Proposed catalytic cycle for the aldol reaction.

Conclusion

This compound is an effective organocatalyst for the asymmetric aldol reaction, providing good to high yields and enantioselectivities for a range of substrates. The operational simplicity, mild reaction conditions, and the absence of toxic metals make this protocol an attractive method for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in pharmaceutical and fine chemical industries. Further optimization of reaction parameters such as solvent, temperature, and catalyst loading may lead to improved results for specific substrate combinations.

Diastereoselective Synthesis Catalyzed by Chiral Pyrrolidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific literature on the application of (3R)-(+)-3-(Dimethylamino)pyrrolidine as a catalyst in diastereoselective synthesis is limited, the broader class of chiral pyrrolidine-based organocatalysts is extensively used and well-documented. These catalysts are highly effective in a variety of asymmetric transformations, most notably in Michael additions and aldol reactions. This document provides detailed application notes and protocols for diastereoselective synthesis using structurally related and well-established chiral pyrrolidine catalysts. The principles and methodologies described herein can serve as a valuable guide for designing experiments with this compound, given its structural similarity to other effective aminocatalysts.

The catalytic activity of these pyrrolidine derivatives stems from their ability to form chiral enamines or iminium ions with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner. The substituents on the pyrrolidine ring play a crucial role in creating a specific chiral environment that directs the approach of the reactants, leading to high diastereoselectivity and enantioselectivity.

I. Diastereoselective Michael Addition Reactions

The asymmetric Michael addition is a powerful C-C bond-forming reaction for the synthesis of a wide range of chiral molecules. Chiral pyrrolidine catalysts are highly effective in promoting the conjugate addition of carbonyl compounds to α,β-unsaturated systems, such as nitroolefins.

Application Notes:

The enantioselective Michael addition of aldehydes and ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives, typically proceeds through an enamine-based catalytic cycle. The catalyst reacts with the carbonyl donor to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor with high facial selectivity, dictated by the steric and electronic properties of the catalyst. Subsequent hydrolysis of the resulting iminium ion furnishes the Michael adduct and regenerates the catalyst. The diastereoselectivity of the reaction is often controlled by the relative orientation of the substituents in the transition state.

Quantitative Data Summary:

The following table summarizes representative data for the diastereoselective Michael addition of aldehydes to nitroolefins catalyzed by a chiral pyrrolidine derivative.

| Entry | Aldehyde (R¹) | Nitroolefin (R²) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |

| 1 | Propanal | β-Nitrostyrene | 10 | CH₂Cl₂ | 7 | 98 | 78:22 | 68 |

| 2 | Butanal | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 85:15 | 80 |

| 3 | Propanal | (E)-1-Nitroprop-1-ene | 10 | CH₂Cl₂ | 12 | 92 | 75:25 | 72 |

| 4 | Pentanal | β-Nitrostyrene | 10 | THF | 20 | 96 | 82:18 | 75 |

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is a representative example of a Michael addition reaction catalyzed by a chiral pyrrolidine derivative.

Materials:

-

(S)-Pyrrolidine derivative catalyst (e.g., a prolinol ether)

-

Propanal (freshly distilled)

-

trans-β-Nitrostyrene

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the chiral pyrrolidine catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous dichloromethane (1.0 mL) to the vial.

-

Add propanal (0.4 mmol, 2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 10 minutes to allow for enamine formation.

-

Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 7-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).

Experimental workflow for a typical organocatalytic Michael addition.

II. Diastereoselective Aldol Reactions

The direct asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. Chiral pyrrolidine catalysts are highly effective in this transformation.

Application Notes:

In a typical pyrrolidine-catalyzed aldol reaction, the catalyst forms a chiral enamine with a ketone or aldehyde donor. This enamine then adds to the carbonyl group of an aldehyde acceptor in a highly stereocontrolled fashion. The diastereoselectivity (syn vs. anti) is influenced by the structure of the catalyst, the substrates, and the reaction conditions. The transition state geometry, often depicted as a Zimmerman-Traxler-like model, is key to understanding and predicting the stereochemical outcome.

Quantitative Data Summary:

The following table presents representative data for the diastereoselective aldol reaction between cyclic ketones and aromatic aldehydes catalyzed by a chiral pyrrolidine derivative.

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | d.r. (anti:syn) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Water | 20 | 91 | >99:1 | 98 |

| 2 | Cyclopentanone | 4-Nitrobenzaldehyde | 10 | Water | 30 | 85 | 95:5 | 96 |

| 3 | Cyclohexanone | Benzaldehyde | 10 | Water | 45 | 88 | 98:2 | 95 |

| 4 | Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 480 | 61 | 55:45 | 72 |

Experimental Protocol: Diastereoselective Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol outlines a green and highly diastereoselective aldol reaction performed in water.[1]

Materials:

-

Pyrrolidine (or a chiral derivative)

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a reaction vial, add water (1.0 mL) and the pyrrolidine catalyst (0.025 mmol, 10 mol%).

-

Add cyclohexanone (1.25 mmol, 5.0 equivalents) to the mixture at 25 °C and stir for 5 minutes.

-

Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction vigorously at 25 °C for 20-65 minutes, monitoring the progress by TLC.

-

Upon completion, add water (5 mL) to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldol product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).

Experimental workflow for a pyrrolidine-catalyzed aldol reaction in water.

III. General Catalytic Cycle

The following diagram illustrates the generally accepted enamine-iminium ion catalytic cycle for pyrrolidine-catalyzed diastereoselective reactions.

General enamine-iminium ion catalytic cycle for aminocatalysis.

References

Application Notes and Protocols for Catalyst Loading Optimization: (3R)-(+)-3-(Dimethylamino)pyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimization of catalyst loading for asymmetric reactions utilizing the chiral diamine, (3R)-(+)-3-(Dimethylamino)pyrrolidine . This document outlines the general principles, experimental protocols, and data interpretation relevant to leveraging this pyrrolidine-based organocatalyst for the stereoselective synthesis of valuable chiral molecules.

Introduction to this compound as an Organocatalyst

This compound is a chiral diamine that belongs to the broader class of pyrrolidine-based organocatalysts. These catalysts are widely employed in asymmetric synthesis due to their ability to form chiral enamines or iminium ions, thereby inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. The pyrrolidine scaffold is a crucial structural motif found in numerous natural products and pharmaceuticals.[1][2][3] The dimethylamino group at the 3-position can influence the catalyst's steric and electronic properties, potentially offering unique reactivity and selectivity profiles.

The primary application of such catalysts is in asymmetric transformations like Michael additions, aldol reactions, and Mannich reactions.[4][5] Optimization of the catalyst loading is a critical step in developing an efficient and cost-effective synthetic protocol, as it directly impacts reaction rate, yield, and enantioselectivity.

Data Presentation: Impact of Catalyst Loading on Reaction Outcome

The following table summarizes the generally observed effects of varying catalyst loading in asymmetric organocatalysis. While specific results are highly dependent on the particular reaction, substrates, and conditions, this table provides a qualitative guide for optimization studies.

| Catalyst Loading (mol%) | Reaction Rate | Yield | Enantioselectivity (ee%) | Cost-Effectiveness | Potential Issues |

| < 1 | Very Slow | Low to Moderate | May be compromised | High | Incomplete conversion, potential for background reactions. |

| 1 - 5 | Moderate | Moderate to High | Often Optimal | Good | May require longer reaction times. |

| 5 - 10 | Fast | High | Generally High | Moderate | A good starting point for many reactions.[6] |

| 10 - 20 | Very Fast | High | May Plateau or Decrease | Low | Increased cost, potential for side reactions or difficult purification. |

| > 20 | Very Fast | May Decrease | Often Decreases | Very Low | Catalyst aggregation, side reactions, purification challenges. |

Experimental Protocols

This section provides a detailed protocol for a representative asymmetric Michael addition reaction. This protocol can be adapted for other reactions and should be followed by a systematic optimization of the catalyst loading.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Materials:

-

This compound

-

Aldehyde (e.g., propanal)

-

Nitroalkene (e.g., β-nitrostyrene)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Syringes for liquid transfer

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Flash chromatography system

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add the nitroalkene (1.0 mmol, 1.0 equiv).

-

Dissolve the nitroalkene in the chosen anhydrous solvent (5.0 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the solution.

-

Stir the mixture for 5 minutes at room temperature.

-

-

Reaction Initiation:

-

Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. Aliquots can be taken periodically to check for the consumption of the limiting reagent.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-